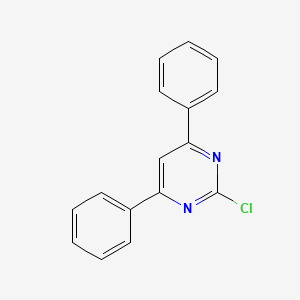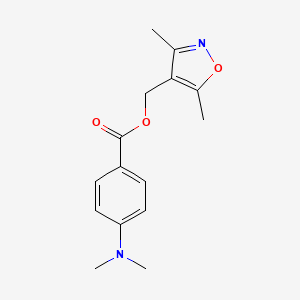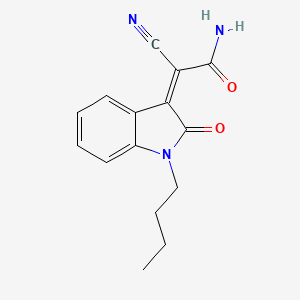![molecular formula C23H19NO6 B1225382 4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)
4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[[(3,4-dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Synthesis
4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid has been utilized in the synthesis of various polymers. Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives, which are significant for water-based adhesive formulations (Lamparth et al., 2014). Chang et al. (2003) demonstrated its use in creating hyperbranched aromatic poly(ether imide)s with terminal amino groups, showcasing its potential in developing polymers with specific functional groups (Chang et al., 2003).
Photocatalytic Applications
The compound has been studied for its role in photocatalytic applications. Mgidlana and Nyokong (2021) researched its use in photocatalytic desulfurization of dibenzothiophene, highlighting its potential in environmental applications (Mgidlana & Nyokong, 2021).
Application in Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, Yan et al. (2015) explored its derivatives for proteasome inhibition and cytostatic effects on human cancer cells (Yan et al., 2015). Additionally, Yüzeroğlu et al. (2021) synthesized zinc phthalocyanines from derivatives of this compound, which showed potential as photosensitizers in photocatalytic applications like photodynamic therapy (Yüzeroğlu et al., 2021).
Environmental Impacts and Degradation
Jonsson, Ejlertsson, and Svensson (2003) studied the transformation of phthalates like this compound in landfill cells, providing insights into their environmental impact and degradation (Jonsson et al., 2003). Li et al. (2010) compared electrochemical degradation of phthalates using different anodes, which is crucial for understanding its environmental breakdown (Li et al., 2010).
Eigenschaften
Produktname |
4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid |
|---|---|
Molekularformel |
C23H19NO6 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
4-[4-[(3,4-dimethylbenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C23H19NO6/c1-13-3-4-15(11-14(13)2)21(25)24-16-5-7-17(8-6-16)30-18-9-10-19(22(26)27)20(12-18)23(28)29/h3-12H,1-2H3,(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
FHIYBDUACNKHBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)



![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)
![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)
![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)
![[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)
![1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B1225325.png)